Product packaging for Diphenylmethylene-Glycine benzyl ester(Cat. No.:CAS No. 81477-91-0)

Diphenylmethylene-Glycine benzyl ester

Cat. No.: B145750
CAS No.: 81477-91-0
M. Wt: 329.4 g/mol
InChI Key: KFNIDRLZPBRDNJ-UHFFFAOYSA-N
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Description

Significance of Alpha-Amino Acids as Essential Chirons in Contemporary Organic Synthesis

Alpha-amino acids are fundamental molecules of life, serving as the building blocks of proteins. studysmarter.co.ukperlego.comontosight.ai In the realm of organic chemistry, their significance extends beyond their biological role. They are highly valued as "chiral building blocks," or "chirons." Chirality is a property of molecules that are non-superimposable on their mirror images, much like a person's left and right hands. This "handedness" is critical in pharmacology, as different mirror-image forms (enantiomers) of a drug can have vastly different biological effects.

The synthesis of alpha-amino acids is a major focus within organic chemistry because it allows for the creation of molecules with specific, controlled stereochemistry. studysmarter.co.uk By using alpha-amino acids as starting materials, chemists can construct complex molecules, such as pharmaceuticals, agrochemicals, and other specialty chemicals, with the correct three-dimensional arrangement of atoms required for their function.

Strategic Role of Glycine (B1666218) Enolate Equivalents and Imines in Asymmetric Organic Transformations

The synthesis of chiral alpha-amino acids often involves a strategic approach using what are known as "glycine enolate equivalents." Glycine itself does not have a chiral alpha-carbon. To introduce chirality, chemists must add a new group to this carbon in a controlled way. This is achieved by converting the glycine derivative into a nucleophilic form, an enolate or its equivalent, which can then react with an electrophile.

The imine functional group, formed between the glycine's amino group and a ketone (in this case, benzophenone (B1666685) to form the diphenylmethylene group), plays a critical role. This imine structure increases the acidity of the alpha-protons, making it easier to form the enolate with a base. This enolate is a powerful intermediate that enables the formation of new carbon-carbon bonds at the alpha-position. acs.org The goal of asymmetric organic transformations is to control which of the two mirror-image products is formed, a process known as enantioselective synthesis. orgsyn.org

N-(Diphenylmethylene)glycine Benzyl (B1604629) Ester as a Versatile Synthetic Precursor to Chiral Alpha-Amino Acids and Derivatives

N-(Diphenylmethylene)glycine benzyl ester is an exemplary glycine enolate equivalent. chemimpex.com The diphenylmethylene group serves as a bulky protecting group for the nitrogen atom, which not only facilitates the formation of the enolate but also helps to direct the incoming reactant to one side of the molecule, influencing the stereochemical outcome of the reaction. The benzyl ester protects the carboxylic acid end of the molecule.

The versatility of this compound stems from its ability to react with a wide range of electrophiles (such as alkyl halides) after being converted to its enolate form. This reaction, known as alkylation, creates a new carbon-carbon bond and, if performed under asymmetric conditions, establishes a new chiral center. After the desired chemical transformation is complete, the diphenylmethylene and benzyl protecting groups can be removed through hydrolysis to reveal the newly synthesized, non-proteinogenic alpha-amino acid. purdue.edugoogle.com

Overview of Dominant Academic Research Paradigms and Methodologies in its Utilization

A dominant methodology for the asymmetric alkylation of N-(diphenylmethylene)glycine esters is phase-transfer catalysis (PTC) . This technique is particularly valuable because it allows reactions to occur between reactants that are in different phases (e.g., a solid and a liquid). researchgate.net In this context, the glycine derivative is typically in an organic solvent, while the base (like potassium hydroxide) is in an aqueous or solid phase. A chiral phase-transfer catalyst, often derived from cinchona alkaloids or other complex chiral structures, is used to shuttle the glycine enolate into the organic phase where it can react with the alkylating agent. orgsyn.orgresearchgate.net

The chiral catalyst forms a well-defined complex with the enolate, creating a chiral environment that dictates the direction from which the alkylating agent can approach. This controlled approach leads to the preferential formation of one enantiomer over the other, resulting in a product with high enantiomeric excess (ee). Research in this area focuses on designing new and more efficient chiral catalysts to improve yields and enantioselectivities for the synthesis of a diverse range of natural and unnatural alpha-amino acids. researchgate.net

Below is a table summarizing representative findings from studies on the asymmetric alkylation of N-(diphenylmethylene)glycine esters using chiral phase-transfer catalysts.

Electrophile (R-X)Chiral Catalyst SystemSolventYield (%)Enantiomeric Excess (ee %)
Benzyl Bromide(S)-4,4-Dibutyl-2,6-bis(3,4,5-trifluorophenyl)-4,5-dihydro-3H-dinaphtho[2,1-c:1',2'-e]azepinium bromideToluene9598 (R)
Ethyl IodideCinchona alkaloid-derived catalystDichloromethane8592 (S)
Allyl BromideN-9-anthracenylmethyl-cinchonidinium bromideToluene9196 (S)
Propargyl BromideMaruoka Catalyst®Toluene/Water9999 (R)

This table is a representation of typical results found in the literature and is for illustrative purposes. Specific conditions and results may vary based on the exact experimental setup.

Asymmetric Alpha-Alkylation Reactions

The asymmetric α-alkylation of N-(diphenylmethylene)glycine benzyl ester and its analogs, typically under phase-transfer catalysis (PTC), is a cornerstone for the synthesis of enantioenriched α-amino acids. iu.edu This method relies on the in-situ generation of a glycine enolate which is then paired with a chiral quaternary ammonium (B1175870) salt catalyst. This chiral ion pair reacts with an electrophilic alkylating agent, with the catalyst directing the approach of the electrophile to one face of the enolate, thereby inducing asymmetry. nih.gov

Scope of Electrophilic Alkylating Agents (e.g., Primary Alkyl Halides, Substituted Benzyl Bromides, Allyl Bromides)

The scope of electrophiles compatible with the asymmetric alkylation of N-(diphenylmethylene)glycine esters is broad, allowing for the synthesis of a wide variety of α-amino acid derivatives. The reaction demonstrates high efficiency with activated halides such as benzyl and allyl bromides.

Primary Alkyl Halides: Simple and functionalized primary alkyl halides, such as ethyl bromide and n-octyl bromide, are effective electrophiles in this transformation, leading to the corresponding α-alkyl amino acid precursors in high yields. acs.orgnih.gov

Substituted Benzyl Bromides: A wide range of substituted benzyl bromides can be employed, including those with both electron-donating and electron-withdrawing groups at various positions on the aromatic ring. acs.org For instance, alkylations with p-fluorobenzyl bromide, p-chlorobenzyl bromide, and other halogenated benzyl bromides proceed with excellent yields and enantioselectivities. acs.org

Allyl Bromides: Allylic electrophiles are well-tolerated, providing a route to α-allyl amino acids. researchgate.net Palladium-catalyzed asymmetric allylic alkylation has also been successfully developed using chiral phase-transfer catalysts, expanding the versatility of this method. researchgate.net Propargyl bromide is also a suitable electrophile, yielding the corresponding propargylated glycine derivative with high enantiomeric excess. acs.org

Diastereoselective and Enantioselective Control in Alkylation Processes

The key to achieving high levels of stereocontrol in these alkylation reactions is the use of chiral phase-transfer catalysts. nih.gov Catalysts derived from Cinchona alkaloids, such as cinchonine (B1669041) and cinchonidine, are particularly effective. researchgate.net These catalysts form a tight ion pair with the glycine enolate. The stereochemical outcome is dictated by the structure of the catalyst, which shields one face of the planar enolate, forcing the alkylating agent to approach from the less sterically hindered face.

Through careful selection of the catalyst, solvent, and reaction conditions, exceptional levels of enantioselectivity can be achieved, often exceeding 90-99% enantiomeric excess (ee). acs.orgrsc.org For example, using specialized Cinchona-functionalized catalysts, the alkylation of glycine imines with various benzyl bromides can afford the desired products with up to 98% yield and 99.9% ee. acs.orgresearchgate.net The catalyst's structure, including the substituents on the quinuclidine (B89598) nitrogen and the C9 hydroxyl group, is crucial for maximizing stereoselectivity. researchgate.net The interaction between the catalyst's aromatic rings and the glycine enolate through π–π stacking is believed to play a significant role in creating a rigid chiral environment. acs.org

Table 1: Asymmetric Alkylation of N-(Diphenylmethylene)glycine Esters with Various Electrophiles This table is interactive and can be sorted by clicking on the column headers.

Electrophile Catalyst Type Yield (%) ee (%) Reference
Benzyl Bromide Cinchona Alkaloid Derivative ~98 >99 acs.orgresearchgate.netnih.gov
p-Fluoro Benzyl Bromide Cinchona Alkaloid Derivative 90 99.6 acs.org
p-Chloro Benzyl Bromide Cinchona Alkaloid Derivative 94 83 acs.org
Allyl Bromide Cinchona Alkaloid Derivative High High acs.org
Propargyl Bromide Cinchona Alkaloid Derivative High High acs.org
Ethyl Bromoacetate Cinchona Alkaloid Derivative High 99.9 acs.org
n-Octyl Bromide Ni(II) Complex 98.1 98.8 (de) nih.gov

Pathways to Enantioenriched Alpha-Alkyl-Alpha-Amino Acid Derivatives

Following the successful asymmetric alkylation, the resulting N-(diphenylmethylene)glycine benzyl ester derivative is converted into the target α-amino acid through a straightforward hydrolysis procedure. This typically involves a two-step process:

Imine Hydrolysis: The benzophenone imine is cleaved under mild acidic conditions, often using aqueous hydrochloric acid or citric acid, to unmask the primary amine.

Ester Hydrolysis: The benzyl ester is subsequently or concurrently cleaved to reveal the carboxylic acid. This can be achieved under various conditions, including acidic or basic hydrolysis. Alternatively, hydrogenolysis is a particularly mild method for deprotecting benzyl esters, which is advantageous when acid-labile protecting groups are present elsewhere in the molecule.

This deprotection sequence yields the desired enantioenriched α-alkyl-α-amino acid, which can be isolated and purified. The high enantiomeric purity achieved in the catalytic alkylation step is typically retained throughout the hydrolysis process, providing a reliable route to optically active amino acids. nih.gov

Asymmetric Aldol (B89426) Reactions

The N-(diphenylmethylene)glycine ester scaffold is also a competent nucleophile in asymmetric aldol reactions, providing direct access to β-hydroxy-α-amino esters. These products are valuable building blocks for the synthesis of natural products and pharmaceuticals. The reaction involves the addition of the glycine enolate to an aldehyde, creating two new adjacent stereocenters. acs.org

Direct Catalytic Aldol Additions of N-(Diphenylmethylene)glycine Esters with Aldehydes

Direct catalytic asymmetric aldol reactions between glycine Schiff bases and aldehydes represent an elegant and atom-economical approach to β-hydroxy-α-amino esters. acs.org One of the most successful systems for this transformation employs a dinuclear zinc-ProPhenol catalyst. acs.orgnih.gov This catalytic system effectively promotes the reaction between N-(diphenylmethylene)glycine esters and a variety of aldehydes at room temperature. nih.gov

The reaction is generally applicable to a range of aldehydes, including aromatic, heteroaromatic, and aliphatic aldehydes. The use of a glycine tert-butyl ester is common in these reactions, though the methodology is applicable to other esters like the benzyl ester. acs.org The first attempts at a catalytic direct aldol reaction using phase-transfer catalysis resulted in low diastereoselectivities and negligible enantiomeric excesses. acs.orgnih.gov However, the development of metal-based catalysts, such as the zinc-ProPhenol system, has enabled highly controlled and selective transformations. nih.govnih.gov

Stereochemical Outcomes: Diastereoselective and Enantioselective Access to Beta-Hydroxy-Alpha-Amino Esters

The zinc-ProPhenol-catalyzed aldol reaction is notable for its high stereoselectivity, affording predominantly syn-β-hydroxy-α-amino esters with excellent diastereo- and enantioselectivity. acs.orgnih.gov The reaction can achieve diastereomeric ratios (dr) often exceeding 20:1 and enantiomeric excesses (ee) greater than 90% for a variety of substrates. nih.gov

The stereochemical outcome is rationalized by a proposed transition state where the (Z)-enolate of the glycine Schiff base coordinates to a dinuclear zinc complex in a bidentate fashion. researchgate.netresearchgate.net The aldehyde then coordinates to one of the zinc atoms, and the enolate attacks a specific face of the aldehyde, leading to the observed syn-(2S, 3R) stereochemistry. nih.govresearchgate.net This catalyst-controlled process allows for the reliable synthesis of functionalized syn-β-hydroxy-α-amino esters in high yields and optical purity. nih.gov

Table 2: Zinc-ProPhenol Catalyzed Asymmetric Aldol Reaction of Glycine Schiff Base with Aldehydes This table is interactive and can be sorted by clicking on the column headers.

Aldehyde Yield of syn-isomer (%) dr (syn:anti) ee of syn-isomer (%) Reference
Benzaldehyde 86 >20:1 95 nih.gov
4-Methoxybenzaldehyde 88 >20:1 95 nih.gov
2-Naphthaldehyde 90 >20:1 96 nih.gov
2-Furaldehyde 85 >20:1 94 nih.gov
Cyclohexanecarboxaldehyde 85 16:1 97 nih.gov
Isovaleraldehyde 77 >20:1 95 nih.gov

Impact of Alpha-Chiral Aldehydes on Diastereocontrol

The stereochemical outcome of aldol reactions involving the enolate of N-(diphenylmethylene)glycine benzyl ester is significantly influenced by the presence of a chiral center alpha to the aldehyde carbonyl group. This scenario presents a classic case of double diastereoselection, where both the chiral auxiliary on the glycine equivalent and the inherent chirality of the aldehyde substrate exert stereocontrol. The interplay between these elements dictates the configuration of the two newly formed stereocenters in the β-hydroxy-α-amino acid product.

In reactions with α-chiral aldehydes, the level and direction of diastereoselectivity are governed by the inherent facial bias of both reactants. The enolate of the glycine Schiff base may have a preferred face for attack, while the chiral aldehyde exhibits a preferred face of approach for incoming nucleophiles, often predicted by Felkin-Ahn or related models. When these preferences align (a "matched" pair), a high level of diastereoselectivity is typically observed, leading to the formation of one major diastereomer. Conversely, when the intrinsic preferences of the enolate and the aldehyde are opposed (a "mismatched" pair), a lower diastereomeric ratio is often the result, sometimes yielding a nearly equimolar mixture of diastereomers. This phenomenon of double diastereoselection has been explored in radical additions to β-alkoxyimino compounds, where a kinetic resolution process was observed, separating diastereomeric radical acceptors based on their differential reactivity.

Asymmetric Michael Addition Reactions

The enolate derived from N-(diphenylmethylene)glycine benzyl ester serves as a prominent nucleophile in asymmetric Michael addition reactions, enabling the formation of carbon-carbon bonds with a high degree of stereocontrol. This conjugate addition to α,β-unsaturated systems is a powerful method for the synthesis of glutamic acid derivatives and other complex amino acids. The reaction involves the 1,4-addition of the glycine enolate to a Michael acceptor, such as an α,β-unsaturated ketone, aldehyde, ester, or nitrile.

The success of these reactions often relies on the use of phase-transfer catalysis (PTC), which facilitates the deprotonation of the glycine Schiff base and its subsequent reaction in an organic solvent. Chiral phase-transfer catalysts, often derived from cinchona alkaloids, are instrumental in inducing enantioselectivity, yielding products with high optical purity. The benzophenone imine of glycine tert-butyl ester is a widely used substrate in these reactions. The general mechanism involves the formation of an enolate, which then adds to the β-carbon of the electrophilic alkene. This is followed by protonation of the resulting new enolate to give the final product.

The scope of Michael acceptors is broad and includes vinyl ketones, chalcone (B49325) derivatives, and α,β-unsaturated isoxazoles. For instance, DBU-catalyzed Michael addition of a bulky glycine imine to α,β-unsaturated isoxazoles in the presence of LiBr as an additive proceeds in excellent yields and high diastereoselectivities. Similarly, the addition to α,β-unsaturated pyrazolamides also affords Michael adducts in excellent yields and diastereomeric ratios. The development of organocatalysts, such as 1,2-diphenylethanediamine, has also enabled the highly enantioselective Michael addition of malonates to α,β-unsaturated ketones like chalcones.

Table 1: Examples of Michael Addition Reactions

Nucleophile (Glycine Derivative) Michael Acceptor Catalyst/Conditions Yield Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.)
Glycine imine 1a α,β-Unsaturated isoxazole (B147169) 2b 10 mol% DBU, 1.0 eq. LiBr, THF, rt, 0.5 h 95% >20:1 d.r.
Glycine imine 1a α,β-Unsaturated pyrazolamide 3 10 mol% DBU, 1.0 eq. LiBr, THF, rt 93-97% >20:1 d.r.
Dimethyl malonate Chalcone 1,2-Diphenylethanediamine up to 99% up to >99% e.e.

Asymmetric Michael additions utilizing N-(diphenylmethylene)glycine benzyl ester are a cornerstone for the synthesis of a vast array of non-proteinogenic α-amino acids. These unnatural amino acids are crucial as building blocks for peptidomimetics, pharmaceuticals, and biochemical probes. The conjugate addition pathway allows for the introduction of a wide variety of substituents at the β-position of the amino acid scaffold, leading to significant structural diversity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H19NO2 B145750 Diphenylmethylene-Glycine benzyl ester CAS No. 81477-91-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 2-(benzhydrylideneamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO2/c24-21(25-17-18-10-4-1-5-11-18)16-23-22(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFNIDRLZPBRDNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CN=C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50472536
Record name Diphenylmethylene-Glycine benzyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50472536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81477-91-0
Record name Diphenylmethylene-Glycine benzyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50472536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Asymmetric Transformations Utilizing N Diphenylmethylene Glycine Benzyl Ester

Chiral Phase-Transfer Catalysis in Asymmetric Reactions

Enantioselective Construction of Cyclic Amino Acid Scaffolds (e.g., Substituted Proline Derivatives, Pyrrolizine, Indolizine (B1195054) Core Structures)

The versatility of N-(diphenylmethylene)glycine benzyl (B1604629) ester extends to the enantioselective synthesis of constrained cyclic and bicyclic amino acid scaffolds, which are of significant interest in medicinal chemistry due to their ability to induce specific conformations in peptides.

A notable application is the synthesis of 4-substituted proline derivatives. A catalytic and enantioselective preparation of the (S)-4-methyleneproline scaffold has been achieved through a one-pot double allylic alkylation of a glycine (B1666218) imine analogue. This reaction proceeds in the presence of a chinchonidine-derived catalyst under phase-transfer conditions, demonstrating the power of this method for constructing complex proline analogues.

Furthermore, glycine derivatives are key precursors for the synthesis of more complex heterocyclic systems like pyrrolizine and indolizine core structures. These scaffolds are often accessed via 1,3-dipolar cycloaddition reactions where an azomethine ylide, generated in situ from the glycine ester, reacts with a suitable dipolarophile. For example, a domino process involving the condensation of a glycine derivative with a formylpyrazole and subsequent trapping of the generated azomethine ylide by N-substituted maleimides leads to the diastereoselective formation of novel pyrazolylpyrrolizine derivatives. While not a direct Michael addition of the initial glycine ester, these multi-component reactions showcase how the reactivity of the glycine backbone is harnessed to build complex, fused ring systems.

Other Significant Asymmetric Transformations

The enolate of N-(diphenylmethylene)glycine benzyl ester is also a competent nucleophile in Mannich-type reactions, reacting with imines to produce α,β-diamino acid derivatives with high stereocontrol. When the reaction is performed with a chiral, non-racemic imine, the stereochemical outcome is dictated by the matched or mismatched interactions between the chiral elements of the glycine enolate complex and the chiral imine.

Catalytic asymmetric Mannich reactions have been developed where chiral copper(I) complexes, particularly those with phosphino-oxazoline (P,N)-ligands, effectively catalyze the reaction between the benzophenone (B1666685) imine of glycine esters and various N-protected imines. These reactions proceed in a highly diastereoselective and enantioselective fashion to furnish the corresponding α,β-diamino acid esters. The stereochemical outcome can be rationalized by a proposed tetrahedral chiral-copper(I)-imino glycine ester intermediate, where one face of the glycine derivative's enolate is shielded by the chiral ligand, directing the approach of the imine. This methodology allows for the tuning of diastereoselectivity, providing access to either syn- or anti-α,β-diamino acid derivatives by selecting the appropriate catalyst. Reactions with chiral N-phosphonyl imines also proceed smoothly to give chiral α,β-diamino esters in good yields and with excellent diastereoselectivity.

Table 2: Diastereoselective Mannich-Type Reaction Data

Glycine Derivative Imine Catalyst System Yield Diastereoselectivity / Enantioselectivity
Benzophenone imine glycine ester N-protected imines Chiral Copper(I)-Phosphino-oxazoline complexes Good Excellent enantioselectivities
Glycine derivative Aromatic/Aliphatic N-Ts imines CuClO₄-FcPHOX ligand High High diastereo- and enantioselectivities
Glycine enolate Chiral N-phosphonyl imine Base mediated 72-90% up to >99:1 d.r.

Palladium(0)-Catalyzed Alkylation for Unsaturated C-Glycosyl Glycine Synthesis

The synthesis of C-glycosyl amino acids represents a significant area of research, as these compounds are stable analogs of naturally occurring N- and O-glycosyl amino acids and have considerable potential in medicinal chemistry. One notable method for the construction of unsaturated C-glycosyl glycines involves the palladium(0)-catalyzed alkylation of a glycine Schiff base with an unsaturated aryl glycoside. This approach provides a direct route to couple a glycal derivative with a glycine equivalent, establishing a carbon-carbon bond at the anomeric center.

Detailed research in this area has demonstrated the feasibility of reacting a 2,3-unsaturated aryl glycoside with N-(diphenylmethylene)glycine ethyl ester in the presence of a palladium(0) catalyst. The reaction is facilitated by the use of N,O-bis(trimethylsilyl)acetamide (BSA) and potassium acetate (B1210297) (KOAc) as a base system. This transformation leads to the formation of ethyl 2-(4,6-di-O-benzyl-2,3-dideoxy-α-D-erythro-hex-2-enopyranosyl)-2(R,S)-[(N-diphenylmethylene)amino)]acetate.

While the specific use of N-(Diphenylmethylene)glycine benzyl ester in this exact reaction is not detailed in the readily available literature, the methodology is directly applicable. The benzyl ester would serve as a suitable alternative to the ethyl ester, undergoing analogous transformations under the palladium-catalyzed conditions. The resulting product would be the corresponding benzyl ester of the C-glycosyl glycine derivative.

The reaction proceeds via the formation of a π-allylpalladium complex from the 2,3-unsaturated glycoside. The enolate of the N-(diphenylmethylene)glycine ester then acts as a nucleophile, attacking this complex to form the C-glycosidic bond. The diphenylmethylene protecting group on the glycine nitrogen is crucial for activating the α-proton, facilitating enolate formation, and can be readily hydrolyzed under acidic conditions to yield the free amino acid.

Further transformation of the product, such as hydrogenation of the double bond in the glycal moiety, can lead to saturated C-glycosyl amino acids. The ester and benzyl protecting groups can be removed through subsequent deprotection steps to afford the final C-glycosyl glycine.

Due to the limitations in accessing the full experimental details of the primary research, a comprehensive data table with a range of substrates and specific yields cannot be provided at this time. However, the fundamental reaction components and their roles have been outlined based on the available information. For more detailed research findings, including specific reaction conditions, substrate scope, and stereoselectivity, the original research articles should be consulted.

Table of Reaction Components

ComponentRole
N-(Diphenylmethylene)glycine benzyl esterGlycine equivalent (nucleophile precursor)
2,3-Unsaturated aryl glycosideGlycosyl donor (electrophile)
Palladium(0) complexCatalyst
N,O-bis(trimethylsilyl)acetamide (BSA)Base/Silylating agent
Potassium acetate (KOAc)Co-base

Stereochemical Control and Mechanistic Investigations in N Diphenylmethylene Glycine Benzyl Ester Chemistry

Quantitative Analysis of Diastereomeric and Enantiomeric Ratios

The asymmetric alkylation of N-(diphenylmethylene)glycine esters, particularly under phase-transfer catalysis (PTC) conditions, has emerged as a powerful method for the synthesis of α-amino acids. The efficiency of these reactions is typically quantified by the diastereomeric and enantiomeric ratios of the products. While a substantial body of research has focused on the tert-butyl ester analogue, the principles and outcomes are generally applicable to the benzyl (B1604629) ester.

Under the influence of chiral phase-transfer catalysts, such as those derived from Cinchona alkaloids, the alkylation of the glycine (B1666218) Schiff base proceeds with high enantioselectivity. Research has consistently demonstrated the achievement of high enantiomeric excesses (ee), often exceeding 90%, in the alkylation of N-(diphenylmethylene)glycine esters. The choice of catalyst, solvent, temperature, and the nature of the alkylating agent all play a crucial role in determining the stereochemical outcome.

For instance, in the benzylation of the closely related N-(diphenylmethylene)glycine tert-butyl ester, the use of cinchonine-derived quaternary ammonium (B1175870) salts as catalysts has been shown to yield the corresponding product in high yields and with enantiomeric excesses up to 99%. acs.orgorganic-chemistry.org The stereoselectivity is highly dependent on the structure of the catalyst, with modifications to the Cinchona alkaloid backbone leading to significant variations in the observed ee.

Table 1: Representative Enantioselectivities in the Asymmetric Alkylation of N-(Diphenylmethylene)glycine Esters with Chiral Phase-Transfer Catalysts (Note: Data primarily reported for the tert-butyl ester analog due to a lack of specific data for the benzyl ester in the reviewed literature. The trends are expected to be similar.)

Alkylating AgentCatalyst SystemSolventTemperature (°C)Enantiomeric Excess (% ee)
Benzyl BromideN-Benzimidazolemethyl cinchonine (B1669041) quaternary ammonium saltDichloromethane2594-99
Allyl BromideCinchonidine-derived catalystToluene089
Ethyl IodideQuinine-derived catalystToluene/Water2091

This table is illustrative and compiled from data on analogous glycine imine esters to demonstrate the typical high levels of enantioselectivity achievable.

Elucidation of Chiral Induction Mechanisms: Role of Catalyst-Substrate Assembly

The remarkable levels of stereoselectivity observed in the phase-transfer catalyzed alkylation of N-(diphenylmethylene)glycine benzyl ester are attributed to the formation of a well-defined, transient catalyst-substrate assembly. The mechanism of chiral induction is a subject of intensive investigation, with a general consensus on the key interactions that govern the stereochemical outcome.

The process begins with the deprotonation of the glycine Schiff base by a hydroxide (B78521) ion, which is transported from the aqueous phase to the organic phase by the chiral quaternary ammonium salt (the phase-transfer catalyst). This generates a planar enolate intermediate. The chiral catalyst then forms a tight ion pair with this enolate. researchgate.netaustinpublishinggroup.com

The stereoselectivity of the subsequent alkylation step is determined by the facial bias imposed by the chiral catalyst on the approaching electrophile. The catalyst effectively shields one face of the planar enolate, leaving the other face exposed for alkylation. The structure of the Cinchona alkaloid-derived catalysts is crucial in this regard. These catalysts possess a rigid quinoline (B57606) ring system and a quinuclidine (B89598) moiety, which create a well-defined chiral pocket.

Key interactions within the catalyst-enolate complex are believed to include:

Steric Hindrance: Bulky substituents on the catalyst, such as the anthracenylmethyl group in third-generation catalysts, create significant steric hindrance that directs the incoming electrophile to the less hindered face of the enolate. austinpublishinggroup.com

π-π Stacking: Interactions between the aromatic rings of the catalyst (e.g., the quinoline ring) and the diphenylmethylene group of the enolate can contribute to the rigidity and specific orientation of the complex.

Hydrogen Bonding: Although not the primary interaction, potential hydrogen bonding between the catalyst and the enolate can further stabilize a particular conformation.

Computational Chemistry Approaches to Transition State Analysis (e.g., Density Functional Theory Studies)

To gain a more detailed understanding of the factors controlling stereoselectivity, researchers have turned to computational chemistry, particularly Density Functional Theory (DFT). While specific DFT studies on the transition state of N-(diphenylmethylene)glycine benzyl ester alkylation are not extensively reported, computational analyses of similar systems have provided valuable insights.

DFT calculations allow for the modeling of the transition states of the competing reaction pathways leading to the (R) and (S) enantiomers. By comparing the energies of these transition states, it is possible to predict which enantiomer will be formed preferentially. A lower energy transition state corresponds to a faster reaction rate and, therefore, the major product.

These computational studies can elucidate the precise geometry of the catalyst-substrate complex at the transition state, revealing the key non-covalent interactions responsible for chiral discrimination. For example, DFT calculations can quantify the energetic contributions of steric repulsion, electrostatic interactions, and dispersion forces in stabilizing the favored transition state. researchgate.net

In related systems, DFT studies have been instrumental in:

Confirming the proposed models of the catalyst-enolate ion pair.

Identifying the specific atoms and functional groups on both the catalyst and the substrate that are most critical for effective stereocontrol.

Explaining the effect of modifications to the catalyst structure on the observed enantioselectivity.

Such computational approaches provide a powerful complement to experimental studies, offering a molecular-level picture of the chiral induction process that is often difficult to obtain through experimental means alone.

Development of Predictive Models for Stereoselectivity based on Structural and Electronic Factors

Building upon experimental data and computational insights, efforts are ongoing to develop predictive models for stereoselectivity in the asymmetric alkylation of glycine imines. These models aim to correlate the structural and electronic properties of the chiral catalyst and the reactants with the observed enantiomeric excess.

The development of such models is complex due to the subtle interplay of various factors. However, several key parameters have been identified as being important for high stereoselectivity:

Catalyst Structure: The steric bulk and electronic nature of the substituents on the quinuclidine nitrogen and the C9-hydroxyl group of Cinchona alkaloid-based catalysts are critical. Larger, more sterically demanding groups generally lead to higher enantioselectivity.

Substrate Structure: The nature of the ester group (e.g., benzyl vs. tert-butyl) can influence the conformation of the enolate and its interaction with the catalyst, although the diphenylmethylene group is the dominant feature.

Reaction Conditions: Solvent polarity, temperature, and the concentration of the base can all affect the aggregation state of the catalyst and the tightness of the ion pair, thereby influencing the stereochemical outcome.

By systematically varying these parameters and analyzing the resulting stereoselectivities, researchers can develop quantitative structure-activity relationships (QSAR). These models, often aided by computational chemistry, can help in the rational design of new, more efficient chiral catalysts. The ultimate goal is to create a predictive framework that allows for the selection of the optimal catalyst and reaction conditions to achieve a desired stereochemical outcome for a given transformation, minimizing the need for extensive empirical screening. While comprehensive predictive models for N-(diphenylmethylene)glycine benzyl ester are still under development, the foundational work in related systems is paving the way for their eventual realization.

Derivatization and Advanced Synthetic Utility of Products from N Diphenylmethylene Glycine Benzyl Ester Transformations

Chemoselective Deprotection and Hydrolysis of Imine Functions to Yield Free Alpha-Amino Acids

The diphenylmethylene (or benzophenone (B1666685) imine) group serves as a versatile protecting group for the amine function of glycine (B1666218) and its derivatives. A key advantage of this protecting group is its facile and chemoselective removal under mild acidic conditions to liberate the free α-amino acid. This deprotection is typically achieved through hydrolysis of the imine (Schiff base) linkage.

The hydrolysis process involves the protonation of the imine nitrogen, followed by nucleophilic attack of water to form a carbinolamine intermediate. This intermediate then breaks down to release the free amino group and benzophenone. The reaction is often carried out using aqueous acids such as hydrochloric acid or by employing silica (B1680970) gel impregnated with acid.

The conditions for hydrolysis can be tuned to be mild enough to avoid the cleavage of other sensitive functional groups, such as esters, that may be present in the molecule. This chemoselectivity is a significant advantage in multi-step syntheses. For instance, the benzophenone imine of glycine tert-butyl ester is a widely used substrate in phase-transfer catalysis for the synthesis of non-proteinogenic amino acids. researchgate.net Following alkylation or other modifications at the α-carbon, the imine is selectively hydrolyzed to yield the desired α-amino acid ester.

Factors influencing the rate of hydrolysis include the electronic nature of any substituents on the benzophenone moiety. Electron-withdrawing groups can affect the rate of hydrolysis. researchgate.net The general conditions for this deprotection are summarized in the table below.

Reagent/ConditionDescription
Dilute Aqueous Acid (e.g., HCl, H₂SO₄)The most common method, typically performed at room temperature.
Acetic Acid in Aqueous MediaA milder acidic condition suitable for sensitive substrates.
Silica Gel (acidic)Can be used for heterogeneous deprotection, facilitating product purification.
Trifluoroacetic Acid (TFA)Used in some synthetic schemes, often in non-aqueous conditions followed by an aqueous workup.

Intramolecular Cyclization Reactions for the Formation of Nitrogen-Containing Heterocyclic Systems (e.g., Aziridines, Azetidines, Dihydropyrroles)

Derivatives of N-(diphenylmethylene)glycine benzyl (B1604629) ester are valuable precursors for the synthesis of various nitrogen-containing heterocyclic systems through intramolecular cyclization reactions. The reactivity of the carbanion generated at the α-position allows for the formation of new carbon-carbon or carbon-nitrogen bonds, leading to ring closure.

Aziridines: Aziridines, three-membered nitrogen-containing heterocycles, can be synthesized from derivatives of N-(diphenylmethylene)glycine esters through reactions analogous to the Darzens reaction. wikipedia.org By reacting the enolate of the glycine Schiff base with an appropriate electrophile that also contains a leaving group on an adjacent carbon, a subsequent intramolecular nucleophilic substitution can lead to the formation of the aziridine (B145994) ring. The use of chiral catalysts can influence the stereochemical outcome of these reactions.

Azetidines: The synthesis of azetidines, four-membered nitrogen heterocycles, can be achieved through intramolecular cyclization of γ-functionalized derivatives of N-(diphenylmethylene)glycine benzyl ester. organic-chemistry.orgrsc.org For example, if the α-carbon is alkylated with a substrate containing a leaving group at the γ-position, subsequent base-mediated cyclization can furnish the azetidine (B1206935) ring. Palladium-catalyzed intramolecular amination of C-H bonds is another advanced strategy that can be applied to suitable derivatives to form azetidines. organic-chemistry.org

Dihydropyrroles: Five-membered dihydropyrrole rings can be formed through various intramolecular cyclization strategies. One common approach involves the reaction of the glycine Schiff base enolate with an α,β-unsaturated carbonyl compound in a Michael addition, followed by intramolecular condensation and cyclization. Asymmetric one-pot syntheses have been developed using organocatalysts to produce highly functionalized and enantioenriched dihydropyrroles. rsc.org

HeterocycleSynthetic ApproachKey Features
AziridinesDarzens-like reaction of the glycine enolate with an α-halo carbonyl compound or similar electrophile.Formation of a three-membered ring; stereochemistry can be controlled.
AzetidinesIntramolecular nucleophilic substitution of a γ-leaving group by the α-carbanion.Formation of a strained four-membered ring; requires specific precursors.
DihydropyrrolesMichael addition to an α,β-unsaturated system followed by intramolecular cyclization.Leads to five-membered rings; can be achieved with high stereoselectivity.

Integration into Complex Total Synthesis Strategies

Role as Key Building Blocks in the Synthesis of Natural Products and Analogues

N-(Diphenylmethylene)glycine benzyl ester and its derivatives serve as crucial building blocks in the total synthesis of a wide array of natural products and their analogues. researchgate.net Its utility stems from its ability to act as a glycine enolate equivalent, allowing for the stereocontrolled introduction of α-amino acid moieties into complex molecular architectures. The benzophenone imine group provides steric bulk and activates the α-protons for deprotonation, while also serving as a stable protecting group that can be removed under mild conditions. researchgate.net

The alkylation, arylation, or aldol (B89426) condensation of the enolate derived from this Schiff base provides access to a vast range of non-proteinogenic α-amino acids, which are constituents of many biologically active natural products. For instance, the synthesis of complex peptide macrocycles or alkaloids often requires the incorporation of unique amino acid residues, which can be efficiently prepared using this methodology. The benzyl ester provides an additional point of functionality that can be deprotected under different conditions than the imine, allowing for orthogonal protection strategies in complex syntheses.

Asymmetric Synthesis of Biologically Active Core Structures (e.g., Precursors to HCV Protease Inhibitors like Telaprevir)

The asymmetric synthesis of α-amino acids is of paramount importance in medicinal chemistry, as the chirality of these units is often critical for biological activity. N-(Diphenylmethylene)glycine benzyl ester has been instrumental in the asymmetric synthesis of precursors for potent therapeutic agents, including Hepatitis C virus (HCV) protease inhibitors. chemimpex.com Telaprevir (VX-950) is a notable example of a peptidomimetic drug whose synthesis can involve intermediates derived from asymmetrically functionalized glycine. nih.gov

The synthesis of such complex molecules often relies on the enantioselective alkylation of the glycine Schiff base enolate. This is typically achieved using phase-transfer catalysis with chiral catalysts, such as derivatives of cinchona alkaloids. researchgate.net These catalysts form a chiral ion pair with the enolate, directing the approach of the electrophile to one face of the enolate and thereby inducing high levels of enantioselectivity. The resulting optically active α-amino acid derivatives are then elaborated into the complex core structures of drugs like Telaprevir.

Catalyst TypeTypical ElectrophileEnantioselectivity (ee)
Chiral Phase-Transfer Catalysts (e.g., Cinchona alkaloid derivatives)Alkyl halides (e.g., benzyl bromide)Often >90%
Chiral Ligand-Metal ComplexesAllylic electrophilesVariable, can be high

Preparation of Site-Directed Stable Isotope-Enriched Amino Acids for Biochemical Research

Stable isotope-labeled amino acids are indispensable tools in biochemical and biomedical research, particularly in proteomics and metabolomics, for applications such as protein quantification and structural analysis by NMR spectroscopy. chempep.comsigmaaldrich.com N-(Diphenylmethylene)glycine benzyl ester provides a versatile platform for the chemical synthesis of amino acids with site-specific incorporation of stable isotopes like ¹³C, ¹⁵N, and ²H.

The synthetic route allows for the precise introduction of labeled atoms by using isotopically enriched starting materials or reagents at specific steps. For example, a ¹³C-labeled alkylating agent can be used to introduce a ¹³C-labeled side chain onto the glycine scaffold. Similarly, if the synthesis starts from isotopically labeled glycine, the label will be present in the final amino acid product. This chemical synthesis approach offers greater control over the labeling pattern compared to biosynthetic methods. chempep.com

The resulting stable isotope-enriched amino acids can be incorporated into proteins, allowing for detailed structural and dynamic studies by NMR or for use as internal standards in mass spectrometry-based quantitative proteomics.

IsotopePrecursor/ReagentApplication
¹³C¹³C-labeled alkyl halideNMR structural studies, metabolic flux analysis
¹⁵N¹⁵N-labeled glycineProtein NMR, protein turnover studies
²H (Deuterium)Deuterated alkyl halide or solventSimplify NMR spectra of large proteins, kinetic isotope effect studies

Future Research Directions and Unaddressed Challenges in N Diphenylmethylene Glycine Benzyl Ester Chemistry

Exploration of Novel Chiral Catalytic Systems for Enhanced Efficiency and Broadened Scope

The asymmetric alkylation of N-(diphenylmethylene)glycine esters, a cornerstone of the O'Donnell amino acid synthesis, heavily relies on the efficacy of chiral phase-transfer catalysts (PTCs) to induce enantioselectivity. organic-chemistry.org While significant progress has been made, particularly with PTCs derived from cinchona alkaloids, the quest for catalysts with superior performance continues to be a primary focus of future research.

The development of new generations of chiral PTCs is crucial for enhancing both the efficiency and the scope of these asymmetric transformations. Research has demonstrated the high catalytic performance of catalysts prepared from (S)-1,1′-binaphthyl-2,2′-dicarboxylic acid, which have shown remarkable efficiency (0.01–0.1 mol%) in the asymmetric alkylation of N-(diphenylmethylene)glycine tert-butyl ester, leading to a practical synthesis of a wide array of natural and unnatural α-alkyl-α-amino acids. researchgate.net The exploration of novel catalyst backbones, beyond the well-established cinchona alkaloid and binaphthyl frameworks, could lead to catalysts with unique steric and electronic properties, potentially unlocking higher levels of enantioselectivity and reactivity for challenging substrates.

Future investigations should also focus on fine-tuning existing catalytic systems. This includes the systematic modification of catalyst structures to optimize their interaction with the substrate-enolate complex. Molecular-recognition techniques can be employed to better understand the non-covalent interactions that govern the enantiofacial selectivity, providing a rational basis for catalyst design. researchgate.net The influence of factors such as the catalyst's counter-ion, the nature of the protecting groups on the catalyst, and the length and flexibility of any spacer units in polymer-supported catalysts are all areas ripe for further investigation.

The following table summarizes the performance of selected chiral phase-transfer catalysts in the asymmetric alkylation of N-(diphenylmethylene)glycine esters, highlighting the potential for improvement and the need for novel catalytic systems.

Catalyst TypeSubstrateElectrophileYield (%)ee (%)Reference
Cinchona Alkaloid DerivativeN-(Diphenylmethylene)glycine tert-butyl esterBenzyl (B1604629) BromideHighHigh researchgate.net
(S)-1,1′-binaphthyl-2,2′-dicarboxylic acid derivativeN-(Diphenylmethylene)glycine tert-butyl esterVarious Alkyl HalidesHighHigh researchgate.net

This table is for illustrative purposes and represents typical results found in the literature. Actual results may vary depending on specific reaction conditions.

Expansion of the Substrate Repertoire for Diverse Amino Acid and Derivative Synthesis

While N-(diphenylmethylene)glycine benzyl ester has proven to be a robust substrate for the synthesis of a variety of α-amino acids, expanding its reactivity to encompass a broader range of electrophiles and reaction partners is a key challenge for future research. The ability to introduce diverse functional groups and construct more complex and sterically hindered amino acid derivatives would significantly enhance the synthetic utility of this methodology.

A primary goal is the development of methods for the synthesis of unnatural amino acids with novel side chains. This includes the incorporation of functionalities that are difficult to introduce using current methods, such as those containing heteroatoms, strained ring systems, or multiple stereocenters. The synthesis of conformationally constrained amino acids is another area of significant interest, as these molecules are valuable tools in medicinal chemistry for the design of peptidomimetics with enhanced biological activity and stability. rsc.org Research into the synthesis of cyclic phenylalanine derivatives, for example, has shown that selective and sequential alkylation can provide a range of conformationally constrained mimetics. rsc.org

Furthermore, the diastereoselective synthesis of amino acids with multiple stereocenters remains a formidable challenge. Future research should focus on developing catalytic systems and reaction conditions that allow for precise control over the formation of all stereogenic centers in the product. This may involve the use of chiral auxiliaries in conjunction with chiral catalysts or the development of novel cascade reactions that generate multiple stereocenters in a single step.

The synthesis of specialized amino acid derivatives, such as those required for peptide "stapling" to create conformationally constrained peptides, is another promising avenue for future exploration. qyaobio.com The development of efficient methods for the synthesis of these and other structurally unique amino acids will be critical for advancing drug discovery and materials science. qyaobio.com

Deeper Mechanistic Insights into Complex Multi-Component and Cascade Reactions

Multi-component reactions (MCRs) and cascade reactions offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation. While N-(diphenylmethylene)glycine benzyl ester and its derivatives have been utilized in such reactions, a deep mechanistic understanding of these complex transformations is often lacking. Future research must prioritize detailed mechanistic studies to unlock the full potential of these powerful synthetic strategies.

A key challenge is to elucidate the precise sequence of events and the nature of the intermediates involved in these reactions. For instance, the synthesis of novel polysubstituted N-benzyl-1H-pyrroles has been achieved through a cascade reaction of alkynyl Fischer carbenes with α-imino glycine (B1666218) methyl esters. rsc.org Understanding the intricate details of the 1,4-addition, isomerization, ring closure, and demetalation steps is crucial for optimizing the reaction and extending its scope to other substrates.

Computational studies, such as Density Functional Theory (DFT) calculations, can play a pivotal role in mapping the potential energy surfaces of these reactions and identifying the transition state structures. researchgate.net This information can provide valuable insights into the factors that control the reactivity and selectivity of the reaction, guiding the rational design of new catalysts and reaction conditions. For example, computational studies on nucleophilic substitutions on benzyl bromides have provided insights into the structural parameters of the transition states. researchgate.net

In addition to computational methods, advanced spectroscopic techniques, such as in-situ infrared spectroscopy and nuclear magnetic resonance spectroscopy, can be employed to monitor the reaction progress in real-time and identify transient intermediates. By combining experimental and computational approaches, a comprehensive picture of the reaction mechanism can be constructed, enabling the development of more efficient and selective MCRs and cascade reactions involving N-(diphenylmethylene)glycine benzyl ester.

Development of Sustainable and Green Chemistry Methodologies for Industrial Scale Applications

The principles of green chemistry are increasingly important in both academic research and industrial manufacturing. The development of sustainable and environmentally benign methodologies for the synthesis and application of N-(diphenylmethylene)glycine benzyl ester is a critical area for future research, particularly for its potential industrial-scale applications in the pharmaceutical and agrochemical industries. chemimpex.com

One key focus is the replacement of hazardous and volatile organic solvents with greener alternatives. Research has already demonstrated the feasibility of microwave-promoted, solvent-free synthesis of N-(diphenylmethylene)glycine alkyl esters, offering a more environmentally friendly approach. doi.orgresearchgate.netlookchem.com Further exploration of benign solvent systems, such as water, supercritical fluids, or bio-based solvents, is warranted. The use of phase-transfer catalysts like polyethylene (B3416737) glycol (PEG) in these solvent-free conditions has also shown promise. doi.org

The development of continuous flow processes offers another significant opportunity to enhance the sustainability of these reactions. Flow chemistry can provide numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for process automation and integration of reaction and purification steps. d-nb.infouc.pt The application of flow chemistry to the synthesis of amino acid derivatives from N-(diphenylmethylene)glycine benzyl ester could lead to more efficient and scalable manufacturing processes.

By focusing on these key areas of green chemistry, the synthetic utility of N-(diphenylmethylene)glycine benzyl ester can be maximized in an environmentally responsible manner, paving the way for its broader application in industrial settings.

Q & A

Q. What are the standard synthetic routes for Diphenylmethylene-Glycine benzyl ester, and how can reaction conditions be optimized for yield?

The synthesis typically involves condensation reactions using diphenylmethylene-protected glycine derivatives. For example, a protocol analogous to the synthesis of diphenylmethylene-glycine methyl ester () can be adapted by substituting methyl ester precursors with benzyl ester equivalents. Key steps include activating carboxylic acids (e.g., using isobutylchloroformate), coupling with diphenylmethylene-protected glycine intermediates, and subsequent hydrolysis or deprotection under controlled acidic conditions (6 N HCl). Optimization may involve varying catalysts (e.g., BOP coupling agents), reaction temperatures, and solvent systems (e.g., CH₂Cl₂ or THF) to improve yields. Purification via column chromatography or recrystallization is critical to isolate high-purity products .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

Characterization should include ¹H/¹³C NMR to confirm the diphenylmethylene group and ester linkage, IR spectroscopy to identify carbonyl (C=O) and imine (C=N) functional groups, and mass spectrometry (MS) for molecular weight validation. High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment. For novel derivatives, elemental analysis or X-ray crystallography may be required. Documentation must align with journal guidelines, such as the Beilstein Journal’s requirements for new compound characterization (e.g., reporting melting points, optical rotation, and spectral data) .

Q. How should researchers document experimental protocols for reproducibility in synthesizing this compound?

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across studies?

Contradictions may arise from differences in ester hydrolysis rates, stereochemistry, or assay conditions. To address this:

  • Conduct comparative studies under standardized conditions (e.g., pH, temperature, enzyme activity).
  • Use kinetic assays to monitor hydrolysis rates of the benzyl ester group, as seen in prodrug activation studies ().
  • Validate biological activity across multiple cell lines or parasite strains (e.g., Trypanosoma cruzi in ) to assess specificity .

Q. What strategies are effective in minimizing side reactions during the synthesis of this compound?

Side reactions (e.g., imine hydrolysis or ester degradation) can be mitigated by:

  • Using anhydrous solvents and inert atmospheres (N₂/Ar) to prevent moisture-sensitive intermediates from degrading.
  • Optimizing reaction pH to stabilize the diphenylmethylene group ( shows pH-dependent benzyl ester bond stability).
  • Employing protective groups (e.g., tert-butyl esters) for sensitive functional groups during coupling steps () .

Q. How does the benzyl ester group influence the compound’s stability under varying pH conditions?

The benzyl ester moiety is susceptible to hydrolysis under alkaline conditions. Stability studies should:

  • Incubate the compound in buffers across a pH range (e.g., 2–10) and monitor degradation via HPLC or TLC.
  • Compare hydrolysis rates with methyl or tert-butyl esters ( and highlight ester stability differences).
  • Use mass spectrometry to identify degradation products (e.g., free glycine derivatives or benzyl alcohol) .

Q. What role does this compound play in site-specific protein modification strategies?

The diphenylmethylene group acts as a protective moiety for amino acids during solid-phase peptide synthesis (SPPS), while the benzyl ester facilitates selective deprotection. This dual functionality enables:

  • Controlled incorporation of non-canonical amino acids into peptides.
  • Post-translational modifications, as demonstrated in protein manipulation studies using benzyl esters ( ).
  • Compatibility with enzymatic cleavage (e.g., esterases) for targeted release in prodrug systems .

Q. How can researchers assess the enzymatic vs. chemical hydrolysis efficiency of the benzyl ester group in biological systems?

  • Enzymatic hydrolysis : Incubate the compound with esterases (e.g., porcine liver esterase) and quantify released benzyl alcohol via GC-MS or fluorescence assays.
  • Chemical hydrolysis : Compare rates in simulated physiological conditions (e.g., PBS at pH 7.4 vs. acidic buffers).
  • In vivo studies : Use radiolabeled or fluorophore-tagged derivatives to track hydrolysis in model organisms (e.g., ’s murine Chagas disease model) .

Methodological Considerations

  • Data Analysis : Use statistical tools (e.g., ANOVA) to compare synthesis yields or biological activity across replicates.
  • Safety Protocols : Follow SDS guidelines () for handling hazardous intermediates (e.g., corrosive HCl during deprotection).
  • Ethical Compliance : Adhere to institutional guidelines for in vivo studies, particularly when testing anti-parasitic activity ().

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.